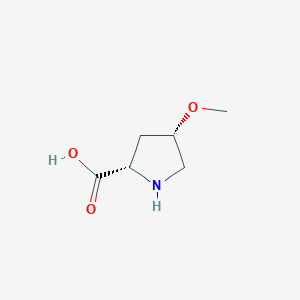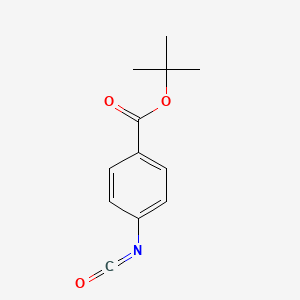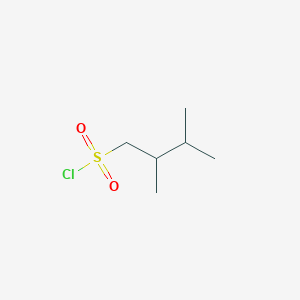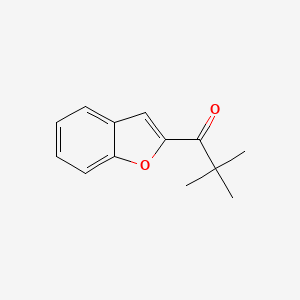
1-(1-Benzofuran-2-yl)-2,2-dimethylpropan-1-one
Vue d'ensemble
Description
The compound “1-(1-Benzofuran-2-yl)-2,2-dimethylpropan-1-one” is a derivative of benzofuran . Benzofuran is a heterocyclic compound consisting of fused benzene and furan rings . This colorless liquid is a component of coal tar . Benzofuran is the parent compound of many related compounds with more complex structures .
Synthesis Analysis
Benzofuran synthesis involves various methods. For instance, a metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans is mediated by hypervalent iodine reagents . Another method involves the hydroalkoxylation reaction of ortho-alkynylphenols to afford benzo[b]furans in good yields . These methods have been used to construct complex benzofuran derivatives .Molecular Structure Analysis
The molecular structure of benzofuran derivatives can be complex. For example, the compound “(1S)-1-(1-Benzofuran-2-yl)ethanol” has a molecular formula of C10H10O2 . The average mass is 162.185 Da and the monoisotopic mass is 162.068085 Da .Chemical Reactions Analysis
Benzofuran derivatives undergo various chemical reactions. For instance, an iodine (III)-catalyzed oxidative cyclization of 2-hydroxystilbenes provides 2-arylbenzofurans in good to excellent yields . Another reaction involves the coupling of 1-bromo-2-iodobenzenes with β-keto esters to provide 2,3-disubstituted benzofurans .Physical And Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives can vary. For instance, the compound “2-(1-Benzofuran-2-yl)-2-oxoethyl benzoate (4a)” has a melting point of 126–128 °C .Mécanisme D'action
Target of Action
The primary target of 1-(1-Benzofuran-2-yl)-2,2-dimethylpropan-1-one, also known as BPAP, is the brain’s neurotransmitter system. It potentiates the impulse propagation mediated transmitter release of the neurotransmitters dopamine, norepinephrine, and serotonin . These neurotransmitters play crucial roles in mood regulation, memory, and cognition.
Mode of Action
BPAP interacts with its targets by enhancing the release of neurotransmitters in the brain. Unlike stimulant drugs that release neurotransmitters in an uncontrolled manner, BPAP increases the amount of neurotransmitter that gets released when a neuron is stimulated by receiving an impulse from a neighboring neuron .
Biochemical Pathways
BPAP affects major signaling pathways such as MAPK and Akt/mTOR, which are involved in cell cycle regulation . Exposure to low dose BPAP results in elevated activity of the mTOR pathway together with p16 INK-induced cell cycle arrest, a typical feature of geroconversion, a senescent state characterized by loss of cell proliferation .
Pharmacokinetics
BPAP is well absorbed and penetrates the brain after administration. It reaches peak levels in the brain within 30 to 60 minutes following drug administration . A second peak, detected at 4 hours, indicates enterohepatic circulation of the substance . More than 90% of the substance is recovered in the excreta during 72 hours. The half-life (t1/2β) was found to be 5.5 to 5.8 hours .
Result of Action
BPAP has been shown to have neuroprotective effects similar to those of selegiline in some animal models . It has been preclinically researched for the treatment of Alzheimer’s disease, Parkinson’s disease, and clinical depression . BPAP also exhibits selective action towards certain cancer cells, inhibiting tumor growth .
Action Environment
Environmental factors can influence the action, efficacy, and stability of BPAP. For instance, the compound’s action can be influenced by the physiological state of the organism, such as the presence of other drugs or substances, the individual’s genetic makeup, and the state of the target tissues
Orientations Futures
Benzofuran and its derivatives have attracted attention due to their biological activities and potential applications as drugs . They are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . Therefore, they have considerable potential for future research in the field of drug discovery .
Propriétés
IUPAC Name |
1-(1-benzofuran-2-yl)-2,2-dimethylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c1-13(2,3)12(14)11-8-9-6-4-5-7-10(9)15-11/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBTXZOQWXVVLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=CC2=CC=CC=C2O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00522075 | |
| Record name | 1-(1-Benzofuran-2-yl)-2,2-dimethylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00522075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Benzofuran-2-yl)-2,2-dimethylpropan-1-one | |
CAS RN |
75566-46-0 | |
| Record name | 1-(1-Benzofuran-2-yl)-2,2-dimethylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00522075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-5-[(2-methoxyphenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid](/img/structure/B3386686.png)
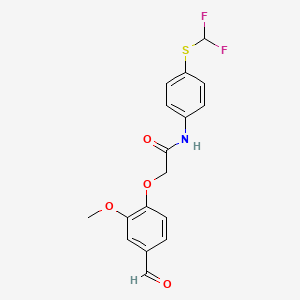
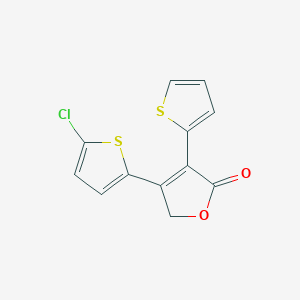
![2-chloro-N-[1-(2,4-dichlorophenyl)ethyl]acetamide](/img/structure/B3386709.png)
![2-chloro-1-{2,5-dimethyl-1-[4-(propan-2-yl)phenyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B3386711.png)
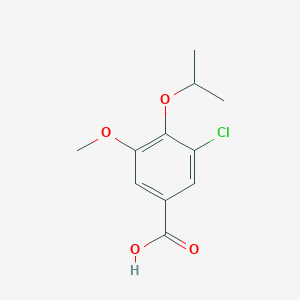
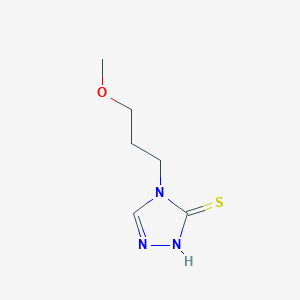

![2-chloro-N-{[(2,6-dimethylphenyl)carbamoyl]methyl}propanamide](/img/structure/B3386740.png)
![3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid](/img/structure/B3386747.png)

